An In-depth Technical Guide to (R)-Timolol: The Distomer of a Potent β-Adrenergic Antagonist
An In-depth Technical Guide to (R)-Timolol: The Distomer of a Potent β-Adrenergic Antagonist
Introduction
In the realm of pharmacology, stereochemistry is a critical determinant of a drug's therapeutic efficacy and safety profile. The subtle yet profound difference in the three-dimensional arrangement of atoms can lead to vast disparities in pharmacological activity. A classic exemplar of this principle is the β-adrenergic antagonist, Timolol. While the (S)-enantiomer is a potent, non-selective β-blocker widely used in the management of glaucoma and cardiovascular diseases, its mirror image, the (R)-enantiomer, exhibits significantly lower β-blocking activity.[1][2]
This technical guide provides a comprehensive overview of (R)-Timolol , often referred to as Isotimolol. Although initially considered the less significant of the two enantiomers, a deeper understanding of its properties is crucial for researchers, scientists, and drug development professionals. This is pertinent for the development of stereoselective synthetic processes, the establishment of robust analytical methods for enantiomeric purity, and for exploring any potential, albeit less potent, pharmacological activities. This document delves into the chemical structure, physicochemical properties, pharmacology, synthesis, and analytical characterization of (R)-Timolol, offering a holistic perspective on this chiral molecule.
Chemical Identity and Physicochemical Properties
(R)-Timolol is the dextrorotatory enantiomer of Timolol. Its distinct spatial configuration dictates its interaction with biological systems.
Chemical Structure and Nomenclature
The core structure of (R)-Timolol consists of a morpholino-thiadiazole moiety linked to a propan-2-ol backbone, which also bears a tert-butylamino group. The chiral center is located at the carbon atom of the propan-2-ol group that is bonded to the hydroxyl group.
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IUPAC Name: (2R)-1-(tert-butylamino)-3-[[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy]propan-2-ol[1]
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CAS Registry Number: 26839-76-9[3]
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Molecular Formula: C₁₃H₂₄N₄O₃S[3][]
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Molecular Weight: 316.42 g/mol [3][]
Physicochemical Properties
The physicochemical properties of (R)-Timolol are crucial for its formulation, delivery, and pharmacokinetic profile. The data presented below is a compilation from various sources, and it is important to note that some properties may be reported for the racemate or the maleate salt.
| Property | Value | Source |
| Melting Point | 71.5 - 72.5 °C (for (±)-Free base) | [5][6] |
| Boiling Point | 487.2 °C at 760 mmHg (Predicted) | [5] |
| pKa | 9.21 (for Timolol) | [7] |
| LogP | 1.8 (Predicted) | [1] |
| Solubility | Soluble in water. Soluble in organic solvents like ethanol, DMSO, and dimethyl formamide. | [3][8] |
| Appearance | White to off-white crystalline powder. | [8] |
Pharmacology and Mechanism of Action
Pharmacodynamics: A Tale of Two Enantiomers
(R)-Timolol is a non-selective β-adrenergic receptor antagonist, meaning it competes with catecholamines like epinephrine and norepinephrine for binding to both β₁ and β₂ adrenergic receptors.[8][9] However, its potency is significantly lower than that of its stereoisomer, (S)-Timolol. Studies have shown that (S)-Timolol is approximately 30 to 90 times more potent in its β-blocking activity.[1][10] This stark difference in activity underscores the high degree of stereoselectivity of β-adrenergic receptors.
The less active enantiomer in a chiral drug pair is termed the "distomer," while the more active one is the "eutomer." In this context, (R)-Timolol is the distomer. While its β-blocking effects are diminished, some research suggests that (R)-Timolol may still contribute to the intraocular pressure-lowering effect of racemic Timolol, possibly through mechanisms that are less dependent on stereoselectivity.[10]
Mechanism of β-Adrenergic Blockade
β-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by catecholamines, activate a downstream signaling cascade.[11][12][13] The binding of an agonist like epinephrine to the receptor leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[14][15] cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to a physiological response such as increased heart rate and contractility (β₁ effect) or bronchodilation (β₂ effect).
(R)-Timolol, as a competitive antagonist, binds to the β-adrenergic receptor but does not elicit this downstream signaling cascade. By occupying the receptor's binding site, it prevents the binding of endogenous catecholamines, thereby attenuating the sympathetic response.[9]
Synthesis and Stereoselective Control
The production of enantiomerically pure (R)-Timolol requires a stereoselective synthetic strategy. Common approaches involve either the use of a chiral starting material or the resolution of a racemic mixture.
Representative Synthetic Approach: Chemo-enzymatic Synthesis
A notable method for synthesizing both enantiomers of Timolol involves a chemo-enzymatic approach.[11] This strategy highlights the power of biocatalysis in achieving high enantioselectivity.
Sources
- 1. (R)-Timolol | C13H24N4O3S | CID 168613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Study on Timolol and Its Potential Phototoxicity Using Chemical, In Silico and In Vitro Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. chemicalpoint.eu [chemicalpoint.eu]
- 6. Timolol [drugfuture.com]
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- 8. CAS 26839-76-9: (R)-Timolol | CymitQuimica [cymitquimica.com]
- 9. Buy (R)-(+)-Timolol Maleate | 26839-77-0 [smolecule.com]
- 10. Synthesis of S- and R-Timolol Maleate [cjcu.jlu.edu.cn]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. commerce.bio-rad.com [commerce.bio-rad.com]
- 14. m.youtube.com [m.youtube.com]
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